Glycylglycylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithylglycine
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Overview
Description
Glycylglycylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithylglycine is a complex peptide compound It is composed of multiple amino acids, including glycine, threonine, and ornithine, with a unique diaminomethylidene modification on the ornithine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for the large-scale production of peptides.
Chemical Reactions Analysis
Types of Reactions
Glycylglycylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithylglycine can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxy group.
Reduction: The diaminomethylidene group can be reduced to form a simpler amine group.
Substitution: The glycine residues can participate in substitution reactions, where one amino acid is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may require specific catalysts or enzymes to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the threonine residue may yield a hydroxy-threonine derivative, while reduction of the diaminomethylidene group may produce an amine-modified peptide.
Scientific Research Applications
Glycylglycylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithylglycine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: It serves as a substrate for enzyme studies, particularly those involving proteases and peptidases.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug delivery systems and as a bioactive peptide.
Industry: It is utilized in the development of novel biomaterials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of Glycylglycylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithylglycine involves its interaction with specific molecular targets and pathways. The diaminomethylidene modification on the ornithine residue may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The peptide’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Glycylglycylglycyl-L-threonyl-L-ornithylglycine: Similar structure but lacks the diaminomethylidene modification.
Glycylglycylglycyl-L-threonyl-N~5~-(methylidene)-L-ornithylglycine: Contains a methylidene group instead of a diaminomethylidene group.
Glycylglycylglycyl-L-threonyl-N~5~-(aminomethylidene)-L-ornithylglycine: Features an aminomethylidene group.
Uniqueness
Glycylglycylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithylglycine is unique due to its specific diaminomethylidene modification, which may confer distinct biochemical properties and interactions compared to other similar peptides
Properties
CAS No. |
819802-79-4 |
---|---|
Molecular Formula |
C18H33N9O8 |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C18H33N9O8/c1-9(28)15(27-13(31)7-24-12(30)6-23-11(29)5-19)17(35)26-10(3-2-4-22-18(20)21)16(34)25-8-14(32)33/h9-10,15,28H,2-8,19H2,1H3,(H,23,29)(H,24,30)(H,25,34)(H,26,35)(H,27,31)(H,32,33)(H4,20,21,22)/t9-,10+,15+/m1/s1 |
InChI Key |
PQNOVQZQPLIURG-FTGAXOIBSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O |
Origin of Product |
United States |
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